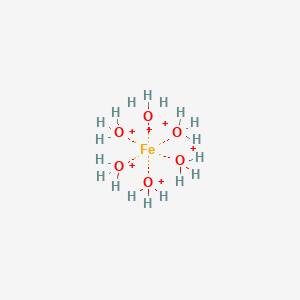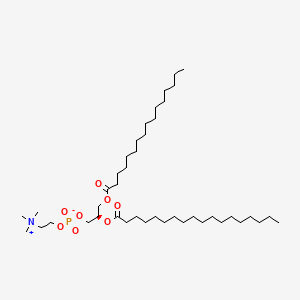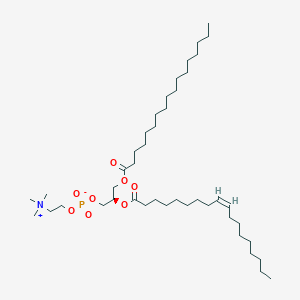
1-heptadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine in which the 1- and 2-acyl groups are specified as heptadecanoyl and oleoyl respectively. It derives from an oleic acid and a heptadecanoic acid.
Wissenschaftliche Forschungsanwendungen
Lipid-Linked Desaturation in Plant Microsomal Membranes
Sperling and Heinz (1993) explored the role of similar phospholipids in lipid-linked desaturation in plant microsomal membranes. They synthesized analogs, including 1-O-(9-cis-octadecenyl)-sn-glycero-3-phosphocholine, for in-vitro studies and found that these phospholipids were acylated and desaturated, revealing important insights into plant lipid biochemistry (Sperling & Heinz, 1993).
Ether Lipids in Cell Membranes of Mycoplasma fermentans
Wagner et al. (2000) identified two new ether lipids, including 1-O-alkyl/alkenyl-glycero-3-phosphocholine, in the cell membrane of Mycoplasma fermentans. This study expanded understanding of the structural components of mycoplasma cell membranes and their biological implications (Wagner et al., 2000).
Interaction with Lipid Membranes
Huang et al. (2013) used similar phospholipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine to study interactions between small molecules and lipid membranes. They found that different lipid compositions in the membranes affected the binding affinity of small molecules, indicating a method to study drug-lipid interactions (Huang et al., 2013).
Kinetics in High-Temperature Water
Changi et al. (2012) examined the behavior of a similar compound, 1,2-dioleoyl-sn-glycero-3-phosphocholine, in high-temperature water, revealing insights into the stability and decomposition pathways of phospholipids under extreme conditions (Changi et al., 2012).
Critical Micellar Concentration Studies
Kramp et al. (1984) investigated the critical micellar concentration of compounds like 1-O-hexadecanoyl-2-acetyl-sn-glycero-3-phosphocholine. Understanding the micellar properties of such compounds is crucial for their application in biological studies and in the formulation of pharmaceuticals (Kramp et al., 1984).
Molecular Organization in Multibilayers
Halladay et al. (1990) used magic-angle spinning NMR to study the molecular organization in multibilayers formed by similar phospholipids. This research contributes to understanding the structure and dynamics of lipid bilayers, which is fundamental to cell membrane biology (Halladay et al., 1990).
Eigenschaften
Produktname |
1-heptadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine |
|---|---|
Molekularformel |
C43H84NO8P |
Molekulargewicht |
774.1 g/mol |
IUPAC-Name |
[(2R)-3-heptadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C43H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44(3,4)5)39-49-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20,22,41H,6-19,21,23-40H2,1-5H3/b22-20-/t41-/m1/s1 |
InChI-Schlüssel |
SXNXGNVZTLZDHE-IYEJTHTFSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



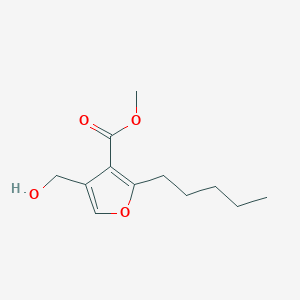
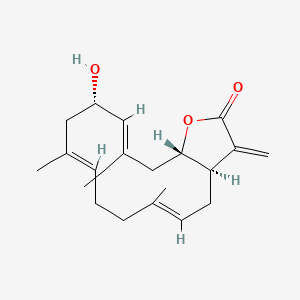
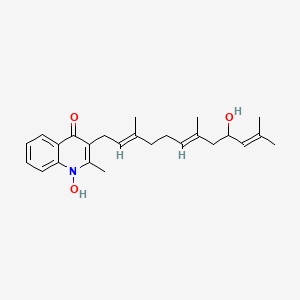

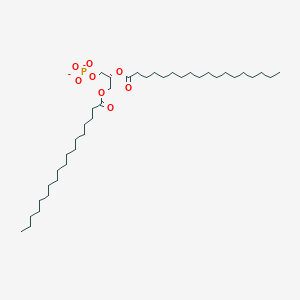
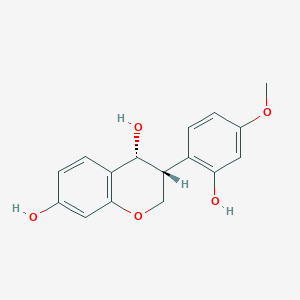

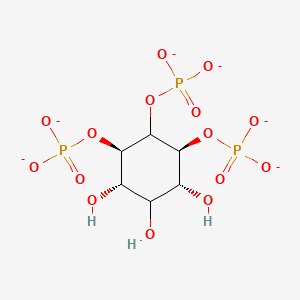


![5-(4'-{[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}biphenyl-2-yl)tetrazol-1-ide](/img/structure/B1265043.png)
